3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
Overview
Description
3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of an acetyl group, a propanoic acid moiety, and a benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring. This can be achieved through the condensation of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.
Acetylation: The benzoxazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzoxazines.
Scientific Research Applications
3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the development of advanced materials, such as coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity. The benzoxazine core can provide structural rigidity and stability, contributing to the overall efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
- 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
- 3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
Uniqueness
3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. The propanoic acid moiety adds to its versatility, allowing for further functionalization and derivatization. Compared to similar compounds, it may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8(15)9-2-3-11-10(6-9)14(5-4-13(17)18)12(16)7-19-11/h2-3,6H,4-5,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKJEQYJKDPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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